molecular formula C9H16FNO3 B6167866 tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate CAS No. 404385-37-1

tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate

Cat. No.: B6167866
CAS No.: 404385-37-1
M. Wt: 205.2
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Description

This compound features a Z-configured α,β-unsaturated ester backbone with a fluorine atom at the third carbon and a hydroxyl group at the fourth carbon of the but-2-en-1-yl chain. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Its structural uniqueness lies in the combination of fluorine’s electronegativity, the hydroxyl group’s hydrogen-bonding capability, and the stereochemical rigidity of the Z-configured double bond, which collectively influence reactivity and biological interactions.

Properties

CAS No.

404385-37-1

Molecular Formula

C9H16FNO3

Molecular Weight

205.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The fluoro and hydroxy substituents can be introduced through subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The fluoro substituent can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in organic synthesis .

Biology and Medicine: In biological research, carbamates are often used as enzyme inhibitors. This compound can be used to study the inhibition of specific enzymes, providing insights into their mechanisms of action .

Industry: In the pharmaceutical industry, carbamates are used in the synthesis of drugs and active pharmaceutical ingredients (APIs). The compound’s stability and reactivity make it suitable for the production of various medicinal compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to their inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Structural Analogues from PharmaBlock Sciences

The following table highlights key structural and functional differences between the target compound and related carbamates:

Compound Name (CAS Number) Backbone Substituents Key Features Reference
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (154737-89-0) Cyclopentane 3-hydroxy, Boc-protected amine Rigid cyclopentane ring; stereospecific hydroxyl
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (1052713-48-0) Piperidine 4-fluoro, Boc-protected amine Fluorine on heterocycle; enhanced metabolic stability
tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (1268520-95-1) Piperidine 3-fluoro (trans), Boc-protected amine Trans-configuration; fluorine-induced polarity
tert-Butyl N-(4-bromo-2-methylphenyl)carbamate (306937-14-4) Aromatic benzene 4-bromo, 2-methyl, Boc-protected amine Aromatic backbone; bromine for cross-coupling
Key Observations:

Backbone Flexibility vs. Piperidine-based analogs (e.g., 1052713-48-0) exhibit restricted motion, which may enhance binding specificity but reduce adaptability .

Substituent Effects :

  • Fluorine in the target compound (position 3) and piperidine analogs (positions 3 or 4) increases electronegativity, improving metabolic stability and membrane permeability .
  • Hydroxyl groups in cyclopentane analogs (e.g., 154737-89-0) facilitate hydrogen bonding, a feature shared with the target compound’s 4-hydroxy group .

Stereochemical Impact :

  • The Z-configuration in the target compound creates a distinct spatial arrangement compared to trans- or cis-configured piperidine derivatives (e.g., 1268520-95-1), influencing steric interactions in chiral environments .

Pharmacological Implications

  • Hydrogen Bonding : The 4-hydroxy group in the target compound may enhance target binding, similar to cyclopentane-based analogs (154737-89-0) .
  • Metabolic Stability: Fluorine’s presence reduces oxidative degradation, a trait shared with fluoropiperidines (1052713-48-0) but absent in non-fluorinated analogs .
  • Bioavailability : The butenyl chain’s flexibility could improve solubility compared to rigid bicyclic systems (e.g., 3-azabicyclo[4.1.0]heptane derivatives in ) .

Biological Activity

tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate is a chemical compound belonging to the carbamate class, characterized by its unique structural features, including a tert-butyl group, a fluoro substituent, and a hydroxy group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in neuroprotection and as an inhibitor of key enzymes involved in neurodegenerative diseases.

  • Chemical Formula: C9H16FNO3
  • Molecular Weight: 191.23 g/mol
  • CAS Number: 404385-37-1

The compound's structure includes a hydroxy group that enhances its reactivity and potential for further modifications. The presence of the fluoro substituent may also influence its biological activity by altering lipophilicity and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action, particularly in the context of neuroprotection:

  • Inhibition of β-secretase: This enzyme is crucial in the amyloidogenic pathway leading to Alzheimer's disease. Compounds that inhibit β-secretase can reduce the formation of amyloid plaques.
  • Acetylcholinesterase Inhibition: By inhibiting this enzyme, compounds can enhance cholinergic neurotransmission, which is often disrupted in neurodegenerative diseases.
  • Antioxidant Activity: Some studies suggest that these compounds may reduce oxidative stress, which is implicated in neuronal damage.

Study 1: Neuroprotective Effects

In vitro studies have shown that this compound can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides. The compound demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels and free radical production, suggesting a protective effect against neuroinflammation and oxidative stress .

Study 2: Enzyme Inhibition

A related compound, M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate), was tested for its ability to inhibit both β-secretase and acetylcholinesterase. The results indicated an IC50 of 15.4 nM for β-secretase inhibition and a Ki of 0.17 μM for acetylcholinesterase inhibition, highlighting the potential efficacy of carbamate derivatives in treating Alzheimer's disease .

Comparative Analysis

The biological activity of this compound can be compared with other carbamate derivatives:

Compound Nameβ-secretase Inhibition (IC50)Acetylcholinesterase Inhibition (Ki)Neuroprotective Effects
M415.4 nM0.17 μMModerate
tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamateNot specifiedNot specifiedNot specified
tert-butyl N-[3-fluoro-4-hydroxybutan-2-enyl]carbamateNot specifiedNot specifiedPotentially moderate

This table illustrates the varying degrees of activity among related compounds, emphasizing the need for further research to elucidate the specific mechanisms and efficacy of this compound.

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